Field: Food Science and Perfumery
Application: 2-Methylcyclohexanone is used as a fragrant and flavoring agent
Method: The exact method of application can vary depending on the product it’s being added to. In general, it would be mixed in during the manufacturing process in carefully measured amounts.
Results: The addition of 2-Methylcyclohexanone can enhance the sensory appeal of a product, making it more enjoyable for consumers.
Field: Chemistry
Application: 2-Methylcyclohexanone can be used as a solvent
Method: As a solvent, 2-Methylcyclohexanone would be used to dissolve or dilute other substances. The exact method would depend on the specific application.
Results: The use of 2-Methylcyclohexanone as a solvent can facilitate various chemical processes, such as reactions, extractions, and purifications.
Field: Medicinal Chemistry
Application: 2-Methylcyclohexanone can be used for the preparation of a novel pladienolide analog scaffold
Method: The exact method of preparation would likely involve a series of chemical reactions, with 2-Methylcyclohexanone as one of the starting materials.
Results: The resulting pladienolide analog scaffold could potentially be used in the development of new anticancer drugs.
Field: Organic Chemistry
Application: 2-Methylcyclohexanone can be prepared by the oxidation of methylcyclohexane.
Method: The exact method would involve a series of chemical reactions, with methylcyclohexane as one of the starting materials.
Results: The resulting 2-Methylcyclohexanone can then be used in various other applications, as mentioned above.
Application: 2-Methylcyclohexanone can also be prepared by the partial hydrogenation of the corresponding cresol.
Method: The exact method would involve a series of chemical reactions, with cresol as one of the starting materials.
Field: Laboratory Research
Application: 2-Methylcyclohexanone is used in the laboratory for various research purposes.
Method: The exact method of application can vary depending on the specific research it’s being used for.
Results: The use of 2-Methylcyclohexanone can facilitate various research processes.
Application: 2-Methylcyclohexanone can serve as an intermediate in various organic synthesis processes.
Method: The exact method of application can vary depending on the specific synthesis it’s being used for.
Results: The use of 2-Methylcyclohexanone can facilitate the synthesis of various organic compounds.
Field: Food Science, Pharmaceutical Science, Agricultural Science
Application: 2-Methylcyclohexanone can be used in the formulation of food products, drugs, pesticides, or biocidal products.
Method: The exact method of application can vary depending on the specific product it’s being used for.
Results: The use of 2-Methylcyclohexanone can enhance the effectiveness of these products.
Application: 2-Methylcyclohexanone is used in the formulation of flavors and fragrances.
Results: The use of 2-Methylcyclohexanone can enhance the sensory appeal of these products.
2-Methylcyclohexanone is an organic compound with the molecular formula and a molecular weight of approximately 112.19 g/mol. It is classified as a ketone, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexane ring with a methyl group at the second position. This compound appears as a clear, colorless liquid with a weak peppermint-like odor and is slightly soluble in water but soluble in various organic solvents such as alcohol and ether .
The synthesis of 2-methylcyclohexanone can be achieved through several methods:
2-Methylcyclohexanone finds various applications across different industries:
2-Methylcyclohexanone is one of three isomers known as methylcyclohexanones, which include:
Isomer | Structure | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
---|---|---|---|---|---|
2-Methylcyclohexanone | Structure | 583-60-8 | -14 | 162-163 | 0.924 |
3-Methylcyclohexanone | Structure | 591-24-2 | -73.5 | 170 | 0.920 |
4-Methylcyclohexanone | Structure | 589-92-4 | -40.6 | 171.3 | 0.916 |
The primary distinction of 2-methylcyclohexanone lies in its specific structural arrangement, which affects its physical properties and reactivity compared to its isomers. For example, while all three isomers are colorless liquids, their boiling points and densities vary slightly due to their different spatial configurations.
Traditional organic synthesis approaches for 2-methylcyclohexanone production primarily rely on the functionalization of cyclohexanone through enolate chemistry and direct alkylation reactions. These methodologies have formed the foundation of ketone synthesis for decades and continue to serve as important synthetic tools in both laboratory and industrial settings.
The most fundamental approach involves the methylation of cyclohexanone enolates using methyl iodide as the alkylating agent. This process begins with the formation of enolate anions through deprotonation of cyclohexanone at the alpha-position using strong bases such as lithium diisopropylamide. The regioselectivity of enolate formation plays a crucial role in determining the final product distribution and yield.
Research has demonstrated that the conditions under which enolate anion formation occurs significantly influence the regioselectivity of the methylation reaction. When cyclohexanone is added to a cold tetrahydrofuran solution of excess base, enolate anion formation proceeds rapidly and irreversibly, favoring kinetic control. Conversely, when a slight excess of ketone remains in solution, an equilibrium between the ketone and various enolate species establishes, leading to thermodynamic control of the reaction.
The complexity of product formation in traditional enolate alkylation presents notable challenges. Studies have shown that methylation of 2-methylcyclohexanone under thermodynamic conditions produces not only the desired 2,2-dimethylcyclohexanone but also di- and trimethylated products, along with approximately twenty percent unreacted starting material. This complexity arises from acid-base proton transfer between alkylated products and unreacted enolate anions, leading to sequential methylation reactions.
The utilization of bis(trimethylsilyl)amidomagnesium chloride lithium chloride complex represents an advanced approach to enolate formation for 2-methylcyclohexanone synthesis. This specialized base system, prepared by reacting bis(trimethylsilyl)amine with isopropylmagnesium chloride lithium chloride at room temperature, provides enhanced selectivity and yield compared to conventional base systems.
The synthetic procedure involves two distinct stages: initial treatment of cyclohexanone with the bis(trimethylsilyl)amide complex at zero degrees Celsius for five minutes, followed by methylation with methyl iodide. This methodology achieves remarkable yields of ninety-five percent, representing a significant improvement over traditional enolate alkylation approaches.
Metal bis(trimethylsilyl)amides demonstrate several advantages as bases for enolate formation. Their bulky hydrocarbon backbone results in low lattice energies and enhanced lipophilicity, making them soluble in nonpolar organic solvents. These compounds readily react with weakly protic reagents due to their built-in base functionality, providing superior control over enolate formation compared to conventional amine bases.
Methodology | Base System | Yield (%) | Selectivity | Reaction Conditions |
---|---|---|---|---|
Conventional LDA | Lithium diisopropylamide | 70-80 | Moderate | -78°C, THF |
Thermodynamic Control | Potassium tert-butoxide | 60-75 | Low | Room temperature |
Silylamide Complex | Bis(trimethylsilyl)amide | 95 | High | 0°C, 5 minutes |
The comparative analysis reveals that modern silylamide-based systems offer superior performance in terms of both yield and selectivity. Traditional lithium diisopropylamide methodologies, while effective, suffer from moderate selectivity due to competing side reactions and incomplete conversion. The introduction of specialized base systems has addressed many of these limitations, providing more efficient pathways to 2-methylcyclohexanone.
Flammable;Irritant
Gundluru, M., et al.: MedChemComm, 2, 904 (2011); Beckman Sundh, U., et al.: EFSA J., 10 (2012);